molecular formula C8H14O4 B2604677 2-Acetyloxy-2-ethylbutanoic acid CAS No. 90113-80-7

2-Acetyloxy-2-ethylbutanoic acid

Cat. No.: B2604677
CAS No.: 90113-80-7
M. Wt: 174.196
InChI Key: ZIFFWWNBQJLVFW-UHFFFAOYSA-N
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Description

2-Acetyloxy-2-ethylbutanoic acid is an organic compound with the molecular formula C8H14O4. It is a derivative of butanoic acid, where the hydrogen atom of the hydroxyl group is replaced by an acetyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyloxy-2-ethylbutanoic acid typically involves the esterification of 2-ethylbutanoic acid with acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

2-ethylbutanoic acid+acetic anhydride2-Acetyloxy-2-ethylbutanoic acid+acetic acid\text{2-ethylbutanoic acid} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-ethylbutanoic acid+acetic anhydride→2-Acetyloxy-2-ethylbutanoic acid+acetic acid

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-ethylbutanoic acid and acetic acid.

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate to produce corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, reflux conditions.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products:

    Hydrolysis: 2-ethylbutanoic acid, acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-Acetyloxy-2-ethylbutanoic acid has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Acetyloxy-2-ethylbutanoic acid involves its hydrolysis to release 2-ethylbutanoic acid and acetic acid. The released 2-ethylbutanoic acid can then interact with various molecular targets, including enzymes and receptors, to exert its effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules.

Comparison with Similar Compounds

    2-Ethylbutanoic acid: The parent compound, lacking the acetyl group.

    2-Acetoxybutanoic acid: Similar structure but with a different alkyl group.

    2-Acetyloxy-2-methylbutanoic acid: A methyl-substituted analog.

Uniqueness: 2-Acetyloxy-2-ethylbutanoic acid is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the acetyl group allows for specific interactions and reactions that are not possible with the parent compound or other analogs.

Properties

IUPAC Name

2-acetyloxy-2-ethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-8(5-2,7(10)11)12-6(3)9/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFFWWNBQJLVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90113-80-7
Record name 2-(acetyloxy)-2-ethylbutanoic acid
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